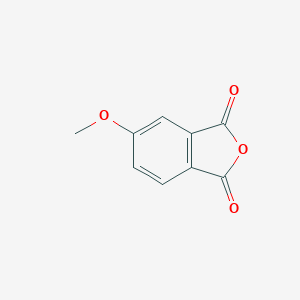

5-Methoxyisobenzofuran-1,3-dione

描述

Significance of Lactone Ring Structures in Organic Synthesis and Natural Products

Lactones, which are cyclic esters, are a crucial class of compounds in organic chemistry. numberanalytics.combyjus.com Their ring structures are integral components of numerous natural products, many of which exhibit significant biological activities. wikipedia.orgnih.govnih.gov The prevalence of lactone rings in nature, from simple flavor and fragrance compounds to complex antibiotics and anticancer agents, underscores their importance. byjus.comwikipedia.org In organic synthesis, lactones serve as versatile building blocks, enabling the construction of complex molecular architectures. numberanalytics.com The formation of the lactone ring, often through intramolecular cyclization of hydroxy acids, is a key strategic step in the synthesis of many natural products. numberanalytics.compearson.com The stability associated with five- and six-membered lactone rings makes their formation particularly favorable. pearson.com

Overview of Isobenzofuran-1,3-dione Compounds in Contemporary Research

Derivatives of isobenzofuran-1,3-dione are extensively utilized in modern chemical research. They serve as key starting materials for the synthesis of a diverse range of compounds, including dyes, polymers, and pharmaceuticals. dyestuffintermediates.commedchemexpress.com The anhydride (B1165640) functionality allows for facile reactions with nucleophiles, leading to ring-opening and the formation of phthalic acid derivatives, which can be further elaborated. Research has explored the synthesis of various substituted isobenzofuran-1,3-diones to modulate their physical and chemical properties for specific applications. researchgate.netresearchgate.net For instance, isobenzofuran-1(3H)-one derivatives, also known as phthalides, have garnered attention for their wide spectrum of pharmacological properties, including antioxidant, antiplatelet, and antidepressant activities. nih.govnih.gov

Contextualization of 5-Methoxyisobenzofuran-1,3-dione within the Broader Isobenzofuran-1,3-dione Class

This compound is a specific derivative within the isobenzofuran-1,3-dione class, distinguished by the presence of a methoxy (B1213986) group at the 5-position of the benzene (B151609) ring. This substitution can influence the electronic properties and reactivity of the anhydride ring. Like other compounds in its class, it is recognized as a valuable intermediate in organic synthesis, particularly for creating more complex heterocyclic systems. For example, it has been used as a reagent in the synthesis of compounds with potential antiproliferative activity. cookechem.com The study of such substituted isobenzofuran-1,3-diones allows for a deeper understanding of structure-activity relationships and the development of new synthetic methodologies.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methoxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEIVXABODMRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348669 | |

| Record name | 5-methoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28281-76-7 | |

| Record name | 4-Methoxyphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28281-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methoxyisobenzofuran 1,3 Dione

Established Synthetic Routes and Precursors

The traditional synthesis of 5-Methoxyisobenzofuran-1,3-dione primarily relies on the cyclization of its corresponding dicarboxylic acid precursor, 4-Methoxyphthalic Acid. This transformation is typically achieved through intramolecular dehydration, a process that can be mediated by various reagents.

Intramolecular Dehydration Cyclization of 4-Methoxyphthalic Acid

The most direct route to this compound involves the removal of a water molecule from 4-Methoxyphthalic Acid, leading to the formation of the cyclic anhydride (B1165640). This can be accomplished using dehydrating agents such as acetic anhydride or strong mineral acids like sulfuric acid.

The use of acetic anhydride is a common and effective method for the synthesis of phthalic anhydrides from their corresponding dicarboxylic acids. In a typical procedure, 4-Methoxyphthalic Acid is heated with an excess of acetic anhydride. The acetic anhydride serves as both a dehydrating agent and a solvent for the reaction. The reaction mixture is typically refluxed to ensure the completion of the cyclization process. The mechanism involves the formation of a mixed anhydride intermediate, which then undergoes intramolecular acyl substitution to yield this compound and acetic acid as a byproduct. The reaction is generally clean and provides the desired product in good yield after purification, which may involve crystallization or sublimation. A similar approach has been successfully employed for the synthesis of 4,5-dichlorophthalic anhydride from 4,5-dichlorophthalic acid by dissolving it in boiling glacial acetic acid nih.gov.

Table 1: Reaction conditions for Acetic Acid-Mediated Cyclization

| Parameter | Value |

| Precursor | 4-Methoxyphthalic Acid |

| Reagent | Acetic Anhydride |

| Reaction Type | Intramolecular Dehydration Cyclization |

| Typical Conditions | Reflux |

Concentrated sulfuric acid is a powerful dehydrating agent and can be used to catalyze the intramolecular cyclization of 4-Methoxyphthalic Acid nih.gov. In this method, the dicarboxylic acid is treated with a catalytic amount of concentrated sulfuric acid, and the mixture is heated. The strong acidic environment protonates one of the carboxylic acid groups, making it a better leaving group and facilitating the nucleophilic attack by the other carboxylic acid group. This leads to the formation of the cyclic anhydride. While effective, this method can sometimes lead to side reactions such as sulfonation of the aromatic ring, especially at higher temperatures. Therefore, careful control of the reaction conditions, including temperature and the amount of sulfuric acid used, is crucial to maximize the yield of this compound.

Table 2: Key features of Concentrated Sulfuric Acid-Catalyzed Cyclization

| Feature | Description |

| Catalyst | Concentrated Sulfuric Acid |

| Function of Catalyst | Acts as a dehydrating agent and promoter of cyclization |

| Potential Side Reaction | Sulfonation of the aromatic ring |

Palladium-Catalyzed Oxidative Carbonylative Annulation Approaches

In recent years, palladium-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic systems. While a direct palladium-catalyzed synthesis of this compound is not extensively reported, related methodologies suggest its feasibility. These approaches often involve the oxidative carbonylation and annulation of appropriately substituted precursors. For instance, palladium-catalyzed carbonylative annulation of o-alkynylphenols has been used to synthesize substituted benzofurans aiche.org. A similar strategy could potentially be envisioned starting from a methoxy-substituted o-dihalobenzene or a related substrate, which upon palladium-catalyzed carbonylation and subsequent cyclization could yield the desired anhydride. These methods offer the advantage of high efficiency and functional group tolerance, making them an attractive area for further research in the synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

With a growing emphasis on sustainable chemical processes, the development of green synthetic routes to valuable chemicals is of paramount importance. The synthesis of this compound can also be approached from a green chemistry perspective, particularly through the utilization of renewable resources.

Utilization of Renewable Natural Resources

Lignocellulosic biomass, a readily available and renewable feedstock, is a rich source of aromatic compounds magtech.com.cnresearchgate.netmdpi.com. Research has demonstrated the feasibility of producing phthalic anhydride from biomass-derived furan (B31954) and maleic anhydride aiche.orgrsc.orgacs.orgrsc.org. This process typically involves a Diels-Alder reaction between furan (obtainable from furfural, a biomass derivative) and maleic anhydride (which can also be derived from renewable resources) to form an intermediate, which is then dehydrated to phthalic anhydride rsc.orgrsc.org.

This green route to the parent phthalic anhydride provides a strong foundation for the synthesis of its derivatives. By employing a substituted furan or maleic anhydride derived from biomass, it is conceivable to produce substituted phthalic anhydrides, including this compound. For example, the introduction of a methoxy (B1213986) group onto the furan or dienophile precursor could potentially lead to the desired product through a similar two-step process. This approach aligns with the principles of green chemistry by utilizing renewable feedstocks and potentially reducing the reliance on petroleum-based starting materials gst-chem.com. Further research in this area could open up sustainable and environmentally benign pathways to this compound and other valuable aromatic compounds.

Derivation from Cashew Nut Shell Liquid (CNSL)

Cashew Nut Shell Liquid (CNSL) is a valuable byproduct of the cashew industry and serves as a rich source of natural phenolic compounds. researchgate.netspringerprofessional.de It is not derived from the food chain and is an annually renewable biomaterial. cardolite.com The composition of CNSL can vary based on the extraction method, but natural, solvent-extracted CNSL is primarily composed of anacardic acid (around 60-65%), cardol (15-20%), and cardanol (B1251761) (about 10%). researchgate.netnih.gov The unique chemical structures within CNSL, particularly anacardic acid, present opportunities for its use as a synthon for a multitude of compounds, including this compound. researchgate.netnih.gov The use of this inexpensive and renewable starting material is a key advantage in developing sustainable chemical processes. researchgate.net

Multi-Step Conversions from Anacardic Acid

Anacardic acid, the primary constituent of CNSL, is the key precursor for the synthesis of this compound. nih.govnih.gov Structurally, anacardic acids are salicylic (B10762653) acid derivatives with a long alkyl side chain (typically C15) that has varying degrees of unsaturation. wikipedia.orgmdpi.com This combination of a phenolic ring, a carboxylic acid group, and an unsaturated aliphatic chain allows for a targeted, multi-step chemical transformation to yield the desired dione (B5365651).

The initial steps in the conversion of anacardic acid involve modifying its core structure. The phenolic hydroxyl group on the salicylic acid moiety is first methylated to form a methoxy group. Concurrently, or in a separate step, the unsaturated bonds within the long C15 alkyl side chain are saturated through hydrogenation. This process converts the mixture of anacardic acids (with mono, di, and tri-unsaturated chains) into a single, saturated intermediate, which simplifies subsequent reactions and prevents unwanted side reactions.

Following saturation of the side chain, a reactive site must be introduced to facilitate the eventual cleavage of the chain. This is commonly achieved through benzylic bromination. A bromine atom is introduced at the carbon atom of the alkyl chain that is directly attached to the aromatic ring (the benzylic position). Subsequent dehydrobromination, the removal of a hydrogen atom and the bromine atom, introduces a double bond at this benzylic position. This newly formed double bond is strategically placed for the next key step in the synthetic sequence.

Ozonolysis is a powerful and widely used organic reaction that cleaves carbon-carbon double bonds. researchgate.netmasterorganicchemistry.comyoutube.com In this synthesis, the double bond introduced at the benzylic position is cleaved using ozone (O₃). researchgate.net This cleavage breaks off the long alkyl chain, leaving a carbonyl group (an aldehyde) attached to the aromatic ring. This aldehyde is then oxidized to a carboxylic acid. At this stage, the molecule possesses two carboxylic acid groups on the aromatic ring: the original one from the salicylic acid structure and the new one created by the ozonolysis and oxidation sequence. The final step is a dehydration reaction, where a molecule of water is removed, causing the two adjacent carboxylic acid groups to cyclize and form the stable five-membered anhydride ring characteristic of the isobenzofuran-1,3-dione structure.

Solvent-Free or Environmentally Benign Reaction Conditions (Contextual Relevance)

Research has demonstrated the synthesis of isobenzofuran-1,3-diones using environmentally benign reaction media, such as subcritical water. researchgate.net This approach avoids the use of volatile organic solvents and can proceed without a catalyst. In one study, various indane derivatives were oxidized to the corresponding isobenzofuran-1,3-diones in subcritical water at 120 °C with oxygen pressure. researchgate.net This method highlights a green chemistry approach applicable to this class of compounds.

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| 2,3-Dihydro-1H-inden-1-one | O₂, H₂O₂, 120 °C | Isobenzofuran-1,3-dione | High Yield |

| 1,2-Dibromo-2,3-dihydro-1H-indene | O₂, H₂O₂, 120 °C | Isobenzofuran-1,3-dione | High Yield |

| 1,1,3-Tribromo-4-nitro-2,3-dihydro-1H-indene | O₂, H₂O₂, 120 °C | 4-Nitroisobenzofuran-1,3-dione | High Yield |

| 2,2-Dibromo-1H-indene-1,3(2H)-dione | O₂, H₂O, 120 °C, 2h | Isobenzofuran-1,3-dione | 90% |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the efficiency of synthesis. For related phthalide (B148349) structures, such as 5-methoxyisobenzofuran-1(3H)-one, specific catalysts and conditions have been identified. One reported synthesis utilized a palladium(II) acetate (B1210297) catalyst with potassium bicarbonate as a base and dibromomethane (B42720) as a reagent, conducted at a high temperature of 140 °C for 18 hours. nih.gov While this specific reaction produced the related mono-one structure, it achieved a 33% yield, indicating that metal-catalyzed cross-coupling reactions are a viable, albeit potentially low-yielding, route that could be optimized. nih.gov In contrast, the syntheses performed in subcritical water demonstrate that changing the reaction medium and oxidant can lead to significantly higher yields, with some preparations of isobenzofuran-1,3-dione reaching up to 95%. researchgate.net

| Target Compound | Method | Catalyst/Reagents | Solvent/Medium | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Methoxyisobenzofuran-1(3H)-one | Palladium-catalyzed coupling | Palladium(II) acetate, K₂CO₃, Dibromomethane | (Not specified, implied neat) | 140 °C | 18 h | 33% | nih.gov |

| Isobenzofuran-1,3-dione | Oxidation | O₂ | Subcritical Water | 120 °C | 2 h | 70-95% | researchgate.net |

Purification Strategies in Synthetic Protocols

The isolation and purification of this compound from crude reaction mixtures are critical steps to ensure the high purity required for subsequent chemical transformations and material science applications. The purification strategies employed are largely dictated by the physical state of the crude product and the nature of the impurities present. Standard laboratory techniques such as liquid-liquid extraction, column chromatography, and recrystallization are commonly utilized.

Following the completion of a synthesis, a typical work-up procedure commences with quenching the reaction, often with an aqueous solution. The target compound is then extracted from the aqueous phase into an immiscible organic solvent. Dichloromethane and ether are frequently used for this purpose. beilstein-journals.orgorgsyn.org The combined organic extracts are subsequently washed, typically with water and/or a saturated sodium chloride solution, to remove residual water-soluble reagents and byproducts. beilstein-journals.org The final step in the initial work-up is drying the organic solution over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove dissolved water before the solvent is evaporated. beilstein-journals.orgorgsyn.org

Column Chromatography

For many isobenzofuran (B1246724) derivatives, column chromatography over silica (B1680970) gel is a highly effective method for separating the desired product from starting materials, reagents, and byproducts. beilstein-journals.org The choice of eluent, or mobile phase, is crucial for achieving good separation. A gradient of non-polar to more polar solvents is often employed. Systems such as cyclohexane/ethyl acetate or n-hexane/ethyl acetate are common, with the ratio adjusted to optimize the separation based on thin-layer chromatography (TLC) analysis. beilstein-journals.orgorgsyn.org

| Stationary Phase | Mobile Phase (Eluent System) | Compound Type | Reference |

|---|---|---|---|

| Silica Gel | Cyclohexane / Ethyl Acetate (8:2) | 1,3-Dihydro-1-methoxyisobenzofuran | beilstein-journals.org |

| Silica Gel | n-Hexane / Ethyl Acetate (3:1) | Substituted 1,3-dioxane-4,6-dione | orgsyn.org |

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds like this compound. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For structurally related phthalic anhydrides, non-polar aromatic solvents have proven effective. For instance, crude chlorinated methylphthalic anhydride has been successfully purified by repeated recrystallization from xylene to yield a product with very high purity. prepchem.com The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing the solution to cool slowly, which promotes the formation of pure crystals while impurities remain dissolved in the mother liquor.

| Solvent | Compound Type | Procedure Notes | Reference |

|---|---|---|---|

| Xylene | 3-Chloro-4-methylphthalic anhydride | The crude product was heated in xylene, filtered hot, and the filtrate was cooled. The process was repeated to achieve high purity. | prepchem.com |

Chemical Reactivity and Transformation Mechanisms

Role as a Synthetic Intermediate and Building Block

5-Methoxyisobenzofuran-1,3-dione serves as a crucial intermediate and building block in the synthesis of more complex molecules. Its bifunctional nature, comprising a reactive anhydride (B1165640) and a substituted aromatic ring, allows for a wide range of chemical modifications. It is a key precursor in the production of substituted phthalimides (isoindoline-1,3-diones), which are themselves valuable in creating new imidazole-based N-phenylbenzamides and other heterocyclic systems. rsc.org For example, the reaction of this compound with appropriate amines is a direct route to 5-methoxy-substituted N-alkyl or N-aryl phthalimides.

Phthalic anhydrides, in general, are foundational materials in the chemical industry. They are employed in the manufacture of dyes, polymers like alkyd and epoxy resins, and plasticizers. rsc.orggoogle.com The presence of the methoxy (B1213986) group on the aromatic ring of this compound modifies the electronic properties of the molecule, influencing the reactivity and properties of the final products, making it a valuable intermediate for specialized applications.

Reactions Involving the Anhydride Moiety

The primary reactivity of this compound is centered on the cyclic anhydride moiety. This functional group is highly electrophilic and readily undergoes nucleophilic acyl substitution, leading to a ring-opening reaction. This reactivity is common to cyclic anhydrides and provides pathways to various dicarboxylic acid derivatives. wikipedia.orgmdpi.com

Key Reactions of the Anhydride Moiety:

| Reaction Type | Nucleophile | Product | Description |

| Hydrolysis | Water (H₂O) | 4-Methoxyphthalic acid | Reaction with hot water cleaves the anhydride ring to form the corresponding dicarboxylic acid. This reaction is typically not reversible unless the product is heated to high temperatures (above 180 °C). wikipedia.org |

| Alcoholysis | Alcohols (ROH) | 4-Methoxyphthalic acid monoester | The reaction with an alcohol yields a monoester derivative. This process is often the first step in the synthesis of phthalate (B1215562) ester plasticizers. Further esterification to the diester is possible but requires more forcing conditions. wikipedia.orgchemspider.com |

| Aminolysis | Ammonia (B1221849) (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH) | 5-Methoxyphthalimide derivatives | Treatment with ammonia or amines leads to the formation of the corresponding N-substituted or unsubstituted 5-methoxyisoindoline-1,3-dione. This is a common method for synthesizing phthalimides. rsc.orgwikipedia.org |

| Friedel-Crafts Acylation | Aromatic compounds (e.g., Benzene) | 2-Benzoyl-4-methoxybenzoic acid derivatives | The anhydride can act as an acylating agent in the presence of a Lewis acid catalyst like AlCl₃, reacting with other aromatic compounds to form keto acids. rsc.org |

These transformations highlight the utility of the anhydride group as a gateway to a variety of functionalized aromatic compounds. The regioselectivity of the nucleophilic attack can sometimes be influenced by the electronic effects of the substituent on the aromatic ring. researchgate.net

Transformations at the Methoxy Group and Aromatic Ring

While the anhydride group is the most reactive site, the aromatic ring of this compound can also participate in reactions, primarily electrophilic aromatic substitution. The reactivity and orientation of incoming electrophiles are dictated by the combined electronic effects of the existing substituents: the methoxy group (-OCH₃) and the anhydride functionality.

Methoxy Group (-OCH₃): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

Anhydride Moiety: This group is deactivating and a meta-director because the electron-withdrawing carbonyl groups pull electron density from the aromatic ring.

The positions ortho to the strongly activating methoxy group (C4 and C6) are the most likely sites for electrophilic attack. The position para to the methoxy group is already substituted. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to yield predominantly 4- and 6-substituted products.

Information on direct transformations of the methoxy group itself is scarce, as ether linkages are generally stable under a variety of reaction conditions. Cleavage of the methyl ether to the corresponding phenol (B47542) (5-hydroxyisobenzofuran-1,3-dione) would require harsh conditions, such as treatment with strong acids like hydrobromic acid.

Mechanistic Investigations of this compound Formation

Several general mechanistic pathways are known for the industrial and laboratory synthesis of phthalic anhydrides, which are applicable to the formation of this compound.

One prominent industrial method is the catalytic oxidation of appropriately substituted o-xylenes. wikipedia.org For a methoxy derivative, this would involve the oxidation of 1,2-dimethyl-4-methoxybenzene. The reaction is typically a gas-phase process performed at high temperatures over a vanadium pentoxide (V₂O₅) catalyst. wikipedia.org

Another well-established synthetic route involves a Diels-Alder reaction followed by aromatization. google.comgoogle.com This pathway begins with the [4+2] cycloaddition of a substituted diene with maleic anhydride to form a tetrahydrophthalic anhydride intermediate. Subsequent dehydrogenation (aromatization) of this intermediate yields the final phthalic anhydride. For example, 4-methylphthalic anhydride is formed from isoprene (B109036) and maleic anhydride, followed by dehydrogenation with bromine in the presence of an acid acceptor like pyridine (B92270) or dimethylformamide. google.comgoogle.com

A different mechanistic approach involves the oxidation of other hydrocarbon precursors. For instance, studies on n-pentane oxidation over vanadium-phosphorus oxide catalysts suggest that maleic anhydride is formed first. This can then undergo a Diels-Alder reaction with C4 unsaturated hydrocarbons, which are also formed during the oxidation process, to produce a phthalic anhydride structure. researchgate.net

Mechanistic investigations in organic chemistry often seek to identify transient intermediates, such as radicals, to elucidate a reaction pathway. Radical trapping is a powerful experimental technique used for this purpose. It involves adding a specific agent, known as a radical trap or radical scavenger, to a reaction mixture. google.com

These trapping agents are molecules that can react rapidly and efficiently with radical intermediates to form a stable, detectable product. By identifying this new product, chemists can infer the existence of the transient radical. Common radical traps include stable radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or compounds that readily react with radicals, such as certain nitrones and nitroso compounds. The results from these studies can provide compelling evidence for or against a proposed mechanism involving radical intermediates. rsc.orggoogle.com For example, if a reaction is suspected to proceed via a trifluoromethyl radical, the addition of a trap could lead to a new, stable molecule incorporating the trifluoromethyl group, which can be identified through analytical techniques like mass spectrometry or NMR spectroscopy. rsc.org

Synthesis of Complex Heterocyclic Systems

The construction of fused heterocyclic systems is a cornerstone of modern organic synthesis, often leading to compounds with significant biological and material properties. While direct literature explicitly detailing the use of this compound for the synthesis of the following specific heterocycles is not extensively documented in the reviewed sources, the general reactivity of phthalic anhydrides provides a basis for their potential application in these synthetic routes.

The pyrrolo[1,2-a]indole scaffold is a privileged heterocyclic motif found in numerous natural products with diverse pharmacological activities. rsc.orgnih.govnih.gov The synthesis of 1,2-dihydropyrrolo[1,2-a]indoles can be achieved through various strategies, including intramolecular nucleophilic aromatic substitution. rsc.org A plausible, though not explicitly documented, approach could involve the reaction of this compound with a suitable pyrrolidine (B122466) derivative. The initial reaction would likely form a phthalic acid intermediate, which could then undergo cyclization and further transformations to yield the desired 1,2-dihydropyrrolo[1,2-α]indole core, incorporating the methoxy substituent onto the aromatic framework.

The 6H-Isoindolo[2,1-α]indole ring system is another important heterocyclic structure. The synthesis of this scaffold can be accomplished through methods such as the tandem reductive cyclization-lactamization of o-nitrobenzaldehydes with indole (B1671886) derivatives. While a direct reaction using this compound is not specified, its potential as a precursor can be envisioned. Reaction with an appropriate indole derivative could lead to an intermediate that, upon subsequent cyclization, would form the 6H-Isoindolo[2,1-α]indole skeleton. The methoxy group from the starting anhydride would be incorporated into the final structure, allowing for the synthesis of functionalized derivatives.

The synthesis of the extended, polycyclic system of 6H-Benz[g]isoindolo[2,1-α]indole represents a significant synthetic challenge. The construction of such complex frameworks often involves multi-step sequences. Phthalic anhydride and its derivatives are known to participate in reactions leading to complex fused systems. For instance, prolonged refluxing of phthalic anhydride with certain triazinones can result in the formation of substituted isoindolo[2,1-a] rsc.orgnih.govresearchgate.nettriazino[2,3-c]quinazolines. researchgate.net This suggests that this compound could potentially be employed in similar multi-component or tandem reactions to construct the 6H-Benz[g]isoindolo[2,1-α]indole skeleton, yielding a methoxy-substituted derivative.

A significant application of substituted phthalic anhydrides lies in the synthesis of targeted therapeutic agents. Research has demonstrated the development of phthalimides directed at the p53-related protein kinase (PRPK), a target implicated in multiple myeloma. In a structure-guided approach, a series of immunomodulatory drug (IMiD) analogues were synthesized to selectively bind to PRPK over the more common IMiD target, cereblon (CRBN).

In this context, a derivative of this compound, specifically 5-bromo-4-methoxyisobenzofuran-1,3-dione, was utilized as a key building block. The synthesis involved the reaction of this substituted anhydride with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to generate the corresponding phthalimide (B116566). This core structure was then further elaborated through Suzuki coupling reactions to introduce various substituents, leading to the development of potent and selective PRPK binders.

The following table summarizes the structure-activity relationship (SAR) data for a selection of these synthesized PRPK-directed phthalimides, highlighting the impact of different substituents on their binding affinity for PRPK and selectivity over CRBN.

| Compound ID | R1 Substituent | R2 Substituent | PRPK KD (μM) | CRBN KD (μM) |

| TXM-01-027-1 | OH | H | 0.8 | >100 |

| TXM-02-118 | OMe | Me | 0.05 | >100 |

This data is derived from a study on the development of PRPK-directed phthalimides and showcases the successful optimization of binding affinity and selectivity through targeted chemical modifications of the phthalimide scaffold.

Contribution to Target-Oriented Synthesis of Bioactive Molecules

Target-oriented synthesis is a strategic approach in drug discovery that focuses on the rational design and synthesis of molecules to interact with a specific biological target. nih.govsoci.org Substituted phthalic anhydrides, such as this compound, are valuable precursors in this endeavor due to their ability to serve as a scaffold for the construction of a wide range of bioactive compounds.

The phthalimide moiety, readily accessible from phthalic anhydrides, is a well-established pharmacophore found in numerous therapeutic agents. For instance, derivatives of phthalic anhydride have been investigated as potential peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists for the treatment of type 2 diabetes. nih.gov In these studies, substituted phthalic anhydrides are reacted with various amines to generate a library of N-substituted phthalimides, which are then evaluated for their biological activity.

Furthermore, isophthalic and terephthalic acid derivatives, which can be conceptually related to the opened form of phthalic anhydrides, have been designed as protein kinase inhibitors. nih.gov These studies highlight the potential of the core phthalic acid structure, and by extension, its anhydride, as a template for the development of novel anticancer agents. The methoxy group of this compound offers a point for further functionalization or can influence the electronic properties and binding interactions of the final bioactive molecule.

Spectroscopic Data of 5 Methoxyisobenzofuran 1,3 Dione

Spectroscopic analysis is crucial for the identification and characterization of 5-Methoxyisobenzofuran-1,3-dione.

| Spectroscopic Data | |

| SMILES Code | COC2=CC=C1C(OC(C1=C2)=O)=O |

| MDL Number | MFCD02670942 cookechem.com |

Computational Chemistry and Spectroscopic Characterization in Research

Theoretical Calculations for Structural Elucidation

Computational models have become an indispensable part of chemical research, offering deep insights into molecular properties that can be difficult or impossible to observe through experimentation alone. wavefun.com By approximating solutions to the Schrödinger equation, these methods can predict molecular geometries, energetics, and spectroscopic parameters with increasing accuracy. wavefun.comnih.gov

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and describing the distribution of electrons. wavefun.comnih.gov These calculations map a potential energy surface, allowing for the identification of the lowest energy conformation. wavefun.com

For a molecule like 5-Methoxyisobenzofuran-1,3-dione, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to optimize the molecular geometry. semanticscholar.org Such calculations would reveal bond lengths, bond angles, and dihedral angles, defining its precise shape. Furthermore, these computations provide insights into the electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity. semanticscholar.org Natural Bond Orbital (NBO) analysis can further be used to investigate hyperconjugative interactions within the molecule. semanticscholar.org

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful tool for structure verification. d-nb.info DFT has proven particularly effective in predicting Nuclear Magnetic Resonance (NMR) chemical shifts for both proton (¹H) and carbon (¹³C) nuclei. d-nb.infoidc-online.com

The process involves first calculating the optimized geometry of the molecule and then computing the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Recent advancements, including the development of specialized functionals and machine learning-enhanced approaches, have improved the accuracy of these predictions, with mean absolute errors for ¹H NMR shifts often falling below 0.2 ppm. d-nb.infonih.gov This predictive power is invaluable for confirming structural assignments, distinguishing between isomers, and interpreting complex experimental spectra. idc-online.com

Advanced Spectroscopic Analysis in Elucidating Molecular Structures of Derivatives

The synthesis of new compounds based on the this compound scaffold necessitates robust analytical techniques to confirm their identity and structure. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analytical process.

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov

This precision allows for the calculation of a unique elemental formula from the measured mass. For a derivative of this compound, HRMS can confirm that the product of a reaction has the expected molecular formula, distinguishing it from other potential products or impurities with the same nominal mass. nih.gov This capability is essential for verifying the outcome of a chemical transformation and providing definitive evidence for the structure of a newly synthesized compound. nih.gov

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the assembly of the molecular framework piece by piece. researchgate.net

In ¹H NMR, the chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. The splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons and reveals how different proton environments are connected.

In ¹³C NMR, each unique carbon atom in a molecule typically gives a distinct signal. The chemical shift provides information about the carbon's hybridization (sp³, sp², sp) and its bonding environment (e.g., carbonyl, aromatic, aliphatic).

For derivatives of this compound, specific signals would be expected. For instance, the methoxy (B1213986) group (–OCH₃) would produce a characteristic singlet in the ¹H NMR spectrum around 3.8-4.0 ppm and a ¹³C signal around 55-60 ppm. The aromatic protons would appear in the downfield region of the ¹H spectrum (typically 7.0-8.0 ppm), with splitting patterns determined by their substitution on the benzene (B151609) ring. The highly deshielded carbonyl carbons of the dione (B5365651) functionality would be expected to appear far downfield in the ¹³C NMR spectrum, often in the range of 160-170 ppm.

The following tables provide examples of NMR data for related chemical structures, illustrating how chemical shifts are used to assign specific atoms within a molecule.

¹H NMR Spectral Data for Representative Phenyl and Furan (B31954) Derivatives

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|---|

| 1-(3-methoxyphenyl)-N-phenylmethanimine | H (aromatic) | 8.57 | s | |

| H (aromatic) | 7.52 | d | 10.2 | |

| H (aromatic) | 7.42 | t | 7.7 | |

| H (aromatic) | 7.32–7.21 | m | ||

| H (aromatic) | 7.10 | d | 7.8 | |

| H (methoxy) | 3.81 | s | ||

| 1-(furan-2-yl)-N-phenylmethanimine | H (imine) | 8.43 | s | |

| H (furan) | 7.95 | s | ||

| H (aromatic) | 7.40 | t | 7.6 | |

| H (aromatic) | 7.24 | d | 7.6 | |

| H (furan) | 7.16 | d | 2.9 | |

| H (furan) | 6.71 | s |

Source: The Royal Society of Chemistry rsc.org

¹³C NMR Spectral Data for Representative Phenyl and Furan Derivatives

| Compound | Nucleus | Chemical Shift (δ) ppm |

|---|---|---|

| 1-(3-methoxyphenyl)-N-phenylmethanimine | C (imine) | 160.4 |

| C (aromatic, C-O) | 159.5 | |

| C (aromatic) | 151.4 | |

| C (aromatic) | 137.5 | |

| C (aromatic) | 129.8 | |

| C (aromatic) | 129.2 | |

| C (aromatic) | 126.0 | |

| C (aromatic) | 121.7 | |

| C (aromatic) | 122.0 | |

| C (aromatic) | 117.7 | |

| C (aromatic) | 112.5 | |

| C (methoxy) | 55.1 | |

| 1-(furan-2-yl)-N-phenylmethanimine | C (furan) | 151.9 |

| C (imine) | 151.1 | |

| C (aromatic) | 148.4 | |

| C (furan) | 146.4 | |

| C (aromatic) | 129.2 | |

| C (aromatic) | 126.0 | |

| C (aromatic) | 120.9 | |

| C (furan) | 117.0 | |

| C (furan) | 112.5 |

Source: The Royal Society of Chemistry rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY)

Two-dimensional NMR spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule, which is crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons on the benzene ring.

HMQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HMQC spectrum of this compound would definitively link each proton to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. This is particularly useful for determining the spatial arrangement of substituents. For instance, a NOESY spectrum could show correlations between the methoxy protons and adjacent aromatic protons, confirming their spatial relationship.

Current Data: As of the latest review of scientific databases, specific experimental 2D NMR data (COSY, HMQC, NOESY) for this compound has not been published. The following table illustrates the type of data that would be expected from such analyses.

| Technique | Expected Correlations for this compound |

| COSY | Correlations between adjacent aromatic protons. |

| HMQC | Cross-peaks connecting each aromatic proton to its directly bonded carbon, and the methoxy protons to the methoxy carbon. |

| NOESY | Through-space correlations between the methoxy protons and the proton on the adjacent aromatic carbon. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the anhydride (B1165640) and ether functional groups, as well as aromatic C-H and C=C bonds. The anhydride group would typically exhibit two strong carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Anhydride | C=O asymmetric stretch | ~1850 - 1800 |

| Anhydride | C=O symmetric stretch | ~1780 - 1740 |

| Aromatic Ether | C-O-C stretch | ~1275 - 1200 (asymmetric), ~1075 - 1020 (symmetric) |

| Aromatic Ring | C=C stretch | ~1600 - 1450 |

| Aromatic Ring | C-H stretch | ~3100 - 3000 |

| Methoxy Group | C-H stretch | ~2950 - 2850 |

Current Data: A specific, experimentally verified IR spectrum with peak assignments for this compound is not available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic ring and the carbonyl groups. The position and intensity of these bands are influenced by the conjugation within the molecule and the presence of the methoxy group, which acts as an auxochrome.

Expected UV-Vis Absorption Maxima (λmax) for this compound:

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | ~200 - 400 |

| n → π | ~300 - 500 (typically weak) |

Current Data: There is no specific, published UV-Vis spectrum for this compound with assigned absorption maxima.

Biological Activities of 5 Methoxyisobenzofuran 1,3 Dione Derivatives

Antiproliferative and Anticancer Activities

Derivatives of 5-Methoxyisobenzofuran-1,3-dione have demonstrated notable effects against the proliferation of cancer cells. These activities have been observed in various derivatives, including those with indole (B1671886) and phthalide (B148349) structures.

Activity of 1,2-Dihydropyrrolo[1,2-α]indole Derivatives

A series of 1,2-dihydropyrrolo[1,2-α]indole derivatives have been synthesized and evaluated for their antiproliferative activities. Among these, certain compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, some indole-aryl amide derivatives displayed activity against HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6 cancer cell lines. Specifically, compound 5 in one study demonstrated selective toxicity towards the HT29 malignant colon cell line, while not affecting healthy human intestine cells. Further investigation revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells.

Another study on indole-based 1,3,4-oxadiazoles identified a derivative, 2e , as having significant anticancer activity against HCT116, A549, and A375 cell lines, with IC50 values of 6.43 ± 0.72 μM, 9.62 ± 1.14 μM, and 8.07 ± 1.36 μM, respectively. This compound was found to enhance apoptosis in HCT116 cells more effectively than the reference drug erlotinib. Additionally, novel indole-based 1,2,4-triazole (B32235) derivatives have been synthesized, with one compound, 9p , showing excellent antiproliferative effects in the nanomolar range against HeLa cells and arresting the cell cycle at the G2/M phase.

The table below summarizes the antiproliferative activity of selected 1,2-Dihydropyrrolo[1,2-α]indole derivatives.

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

| 5 | HT29 | Not specified, but selective toxicity noted | |

| 2e | HCT116 | 6.43 ± 0.72 | |

| 2e | A549 | 9.62 ± 1.14 | |

| 2e | A375 | 8.07 ± 1.36 | |

| 9p | HeLa | Nanomolar range |

Inhibition of HeLa Tumor Cell Lines by Related Methoxyphthalides

Methoxyphthalide derivatives have been investigated for their ability to inhibit the growth of HeLa tumor cell lines. HeLa cells, derived from cervical carcinoma, are a widely used model in cancer research. Studies have shown that certain methoxyphthalide-related compounds can induce apoptosis and inhibit the proliferation of HeLa cells. For example, usnic acid, a lichen metabolite, has been shown to induce cytotoxicity in HeLa cells, and this effect is enhanced when combined with an autophagy inhibitor. This suggests that modulating cellular processes like autophagy can influence the anticancer activity of these compounds.

One study reported that a novel 2-methoxyestradiol (B1684026) derivative was most effective against the HeLa cell line with an IC50 of 4.53 μM. Another study on indole derivatives found that compound 3 was active in HeLa cancer cells with an IC50 of 5.64 μM.

The table below presents data on the inhibition of HeLa cells by related methoxyphthalide compounds.

| Compound | Activity (IC50 in µM) | Reference |

| 2-methoxyestradiol derivative | 4.53 | |

| Indole derivative 3 | 5.64 |

Cytotoxic Effects of Other Phthalide Derivatives

A variety of other phthalide derivatives have been synthesized and tested for their cytotoxic effects. Some of these compounds have demonstrated promising activity against different cancer cell lines. For instance, a series of 1,3-thiazole incorporated phthalimide (B116566) derivatives were synthesized, and among them, compound 5b was found to be the most potent against MCF-7 cells with an IC50 of 0.2 ± 0.01 µM. Compounds 5k and 5g also showed strong cytotoxic activity against MDA-MB-468 and PC-12 cells with IC50 values of 0.6 ± 0.04 µM and 0.43 ± 0.06 µM, respectively. The cytotoxic activity of these compounds is believed to be related to the induction of apoptosis.

The table below summarizes the cytotoxic effects of other phthalide derivatives.

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

| 5b | MCF-7 | 0.2 ± 0.01 | |

| 5k | MDA-MB-468 | 0.6 ± 0.04 | |

| 5g | PC-12 | 0.43 ± 0.06 |

Enzyme Inhibitory Activities

Derivatives of this compound have also been explored for their ability to inhibit specific enzymes, which is a key mechanism for many therapeutic agents.

Tyrosinase Inhibition by Methoxy-1,3-dihydroisobenzofuran Derivatives

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications. Several methoxy-1,3-dihydroisobenzofuran derivatives have been investigated as tyrosinase inhibitors. One study on methoxy-substituted tyramine (B21549) derivatives found that compound Ph9 inhibited mushroom tyrosinase with an IC50 of 0.059 nM, and compound Ph6 had an IC50 of 2.1 nM, both significantly more potent than the positive control, kojic acid (IC50 16700 nM). In human tyrosinase inhibition assays, these compounds also showed high inhibitory activity. The mechanism of inhibition for Ph9 was determined to be mixed-type, while Ph6 exhibited non-competitive inhibition.

The table below shows the tyrosinase inhibitory activity of selected methoxy-1,3-dihydroisobenzofuran derivatives.

| Compound | Enzyme Source | Activity (IC50 in nM) | Reference |

| Ph9 | Mushroom Tyrosinase | 0.059 | |

| Ph6 | Mushroom Tyrosinase | 2.1 | |

| Kojic Acid (Control) | Mushroom Tyrosinase | 16700 |

Herbicide Activity

In addition to their medicinal potential, derivatives of this compound have been evaluated for their herbicidal properties. A study on isoindoline-1,3-dione substituted benzoxazinone (B8607429) derivatives, which can be conceptually linked to the core structure, showed that some of these compounds exhibit good herbicidal activities. The observed symptoms in weeds, such as leaf cupping and necrosis, are typical for herbicides that inhibit the enzyme protoporphyrinogen (B1215707) oxidase (PPO). The study classified the compounds into three groups, with the order of herbicidal effectiveness being C > A > B. Certain lead compounds from this study were identified as potent pre-emergent herbicides for use in various crops.

Broader Pharmacological Relevance of Isobenzofuran-1,3-dione and Phthalide Scaffolds

The isobenzofuran-1,3-dione core, also known as phthalic anhydride (B1165640), and the related phthalide (isobenzofuran-1(3H)-one) scaffold are present in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities. researchgate.netnih.gov This underscores their importance as privileged structures in drug discovery.

The isoquinoline (B145761) ring system, which shares structural similarities with the core of the derivatives discussed, is found in numerous alkaloids with a vast range of biological activities, including antimalarial, anti-HIV, antitumor, antimicrobial, and anti-inflammatory properties. researchgate.net

The broader class of isoindolo[2,1-a]indoles has been investigated for various biological activities, including their potential as anticancer agents. nih.gov For example, analogues of the cytotoxic agent batracylin, which feature the 6H-isoindolo[2,1-a]indol-6-one core, have been synthesized and evaluated for their activity against leukemia cell lines. nih.gov

Furthermore, the phthalide scaffold is a common feature in many naturally occurring compounds with diverse biological effects. These include spasmolytic and other pharmacological activities. The inherent biological relevance of these core structures provides a strong rationale for their use as starting points in the design and synthesis of novel therapeutic agents.

Emerging Research Areas and Future Directions

Development of Novel Synthetic Pathways

The synthesis of substituted phthalic anhydrides like 5-Methoxyisobenzofuran-1,3-dione is a key area of research, aiming for higher efficiency, lower cost, and improved environmental profiles. While traditional methods often rely on the oxidation of substituted o-xylenes or the dehydration of the corresponding phthalic acids, new strategies are being explored.

One promising area is the application of modern catalytic systems. For instance, methods involving the C-H activation of aldehydes using transition metal catalysts have been shown to be effective for producing symmetric carboxylic anhydrides. researchgate.net Adapting such protocols could provide a direct route to anhydrides from more accessible precursors. Another approach involves the dehydration coupling of carboxylic acids using safer and more efficient reagents than traditional dehydrating agents like phosphorus pentoxide or thionyl chloride. acs.org A recently developed system using triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride can convert dicarboxylic acids into cyclic anhydrides under mild conditions at room temperature, offering a safer and more atom-economical process. acs.org

Furthermore, research into using subcritical water as a reaction medium presents a green alternative for the synthesis of isobenzofuranones and isobenzofuran-1,3-diones from indane derivatives, proceeding in a single step without a catalyst. researchgate.net The exploration of such unconventional, catalyst-free conditions could lead to significant improvements in the synthesis of methoxy-substituted analogues.

Exploration of New Chemical Transformations

This compound serves as a key intermediate for constructing complex heterocyclic systems. cookechem.com Its anhydride (B1165640) functionality allows it to readily react with a variety of nucleophiles, opening pathways to diverse molecular scaffolds.

A significant application is its use as a reagent in the synthesis of complex indole (B1671886) derivatives. Research has shown that this compound is used to prepare basic ethers of 1,2-dihydropyrrolo[1,2-α]indole, 6H-isoindolo[2,1-α]indole, and 6H-benz rsc.orgnih.govisoindolo[2,1-α]indole. cookechem.com These resulting compounds have demonstrated notable antiproliferative activity, highlighting the value of the starting anhydride in medicinal chemistry.

Beyond these specific examples, researchers are exploring other transformations. The reaction of the anhydride with primary amines is a well-established route to N-substituted phthalimides, which are themselves important pharmacophores. The methoxy (B1213986) group on the aromatic ring can influence the reactivity and properties of these resulting imides. Condensation reactions with various 1,3-dicarbonyl compounds are also being investigated to create novel spirocyclic systems, potentially in environmentally benign solvents like water. researchgate.net

Design and Synthesis of Derivatives with Enhanced Biological Profiles

A primary driver for research into this compound is its potential as a precursor for new therapeutic agents. The broader class of benzofuran (B130515) and isobenzofuranone compounds is known to possess a wide spectrum of biological activities, including anti-tumor, antibacterial, antioxidant, and anti-inflammatory properties. rsc.orgimjst.orgnih.gov

The design of new derivatives focuses on leveraging the this compound core to create molecules with improved potency and selectivity. As mentioned, its derivatives have already shown promise as antiproliferative agents. cookechem.com By systematically reacting the anhydride with a diverse library of amines, alcohols, and other nucleophiles, chemists can generate a wide array of new chemical entities for biological screening. The strategic placement of the methoxy group can enhance binding to biological targets through hydrogen bonding or other electronic interactions.

The table below outlines potential derivative classes and their associated biological activities, based on the known properties of the isobenzofuran (B1246724) scaffold.

| Derivative Class | Reactant Type | Potential Biological Activity | Reference |

|---|---|---|---|

| N-Substituted Isoindolediones (Phthalimides) | Primary Amines | Antiproliferative, Antimicrobial, Anti-inflammatory | cookechem.comimjst.orgresearchgate.net |

| Phthalamic Acids / Esters | Amino Acids / Alcohols | Precursors for further synthesis, potential enzyme inhibitors | mdpi.com |

| Spiro[isobenzofuran-1,3'-...]diones | 1,3-Dicarbonyl Compounds | Anticancer, Novel Heterocyclic Systems | researchgate.net |

| Complex Indole Adducts | Indole Precursors | Antiproliferative | cookechem.com |

Integration with Sustainable Chemical Practices

The chemical industry's shift towards green chemistry is influencing the synthesis and application of specialty chemicals like this compound. mtu.edu Research is focused on minimizing environmental impact throughout the molecule's lifecycle.

One key aspect is the choice of starting materials. The move from benzene (B151609) to n-butane for the production of maleic anhydride serves as a landmark example of green chemistry, and similar principles are being applied here. mtu.edu Future research will likely focus on sourcing precursors from renewable biomass feedstocks, such as furans derived from carbohydrates, which could be transformed into aromatic systems. rsc.orgresearchgate.net

Process optimization is another critical area. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly reduce solvent waste, energy consumption, and purification steps. rsc.org Using water as a reaction solvent, as demonstrated in the synthesis of some spiro derivatives, is a prime example of a sustainable practice. researchgate.net Furthermore, the use of heterogeneous or recyclable catalysts can simplify product purification and reduce chemical waste, aligning with the principles of green chemistry. researchgate.net The goal is to develop integrated processes that are not only efficient and economically viable but also environmentally benign.

常见问题

Q. What are the standard synthetic routes for 5-Methoxyisobenzofuran-1,3-dione?

A common method involves palladium(II)-catalyzed cyclization. For example, 4-methoxybenzoic acid reacts with dibromomethane in the presence of palladium(II) acetate (0.30 mmol) and potassium bicarbonate (7.50 mmol) at 140°C for 18 hours. Purification via silica gel chromatography (hexane:ethyl acetate, 2:1 v/v) yields the product in 33% yield. Key characterization data include:

- ¹H NMR (CDCl₃) : δ 3.89 (s, OCH₃), 5.25 (s, CH₂), 6.91–7.80 (aromatic protons).

- IR : 1736 cm⁻¹ (C=O stretching).

- Melting point : 113.4–114.7°C .

Q. What spectroscopic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves planar molecular geometry (mean deviation: 0.010 Å) and intermolecular C–H⋯O hydrogen bonds forming 2D networks .

- NMR/IR : Confirm functional groups (e.g., methoxy, carbonyl) and purity .

- Mass spectrometry : HREIMS confirms molecular ion [M+H⁺] at m/z 165.0552 .

Q. What safety precautions are required when handling this compound?

- Use personal protective equipment (PPE) to avoid skin/eye contact.

- In case of inhalation, move to fresh air and seek medical help.

- Dry chemical agents (e.g., sand, CO₂) are recommended for fire suppression due to potential CO release .

Advanced Research Questions

Q. How do catalytic systems influence the synthesis of isobenzofuran derivatives?

Copper(I) salts (e.g., CuCl, CuBr) enable ethyne coupling reactions with halogenated isobenzofuran-1,3-diones, yielding bis-anhydride derivatives. This method achieves high purity (>98%) and low halogen content, critical for materials science applications .

Q. How can crystallographic data inform intermolecular interactions in derivatives?

- π-π stacking : Observed in 5-(2-phenylethynyl) derivatives, with centroid separations of 3.66–3.77 Å .

- Hydrogen bonding : Weak C–H⋯O interactions (2.40–2.60 Å) stabilize crystal packing in 5-methoxy derivatives .

- Dihedral angles : Influence steric effects; e.g., 80.96° between benzofuran and sulfonylphenyl rings in fluorinated analogs .

Q. What strategies improve synthetic yields of this compound?

- Catalyst optimization : Substituting palladium with copper(I) salts increases reaction efficiency in related systems .

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance cyclization kinetics.

- Temperature control : Prolonged heating (>24 hours) at 140°C may degrade products; stepwise temperature ramping is advised .

Q. How does functionalization at the 5-position alter reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。